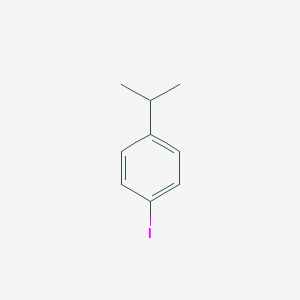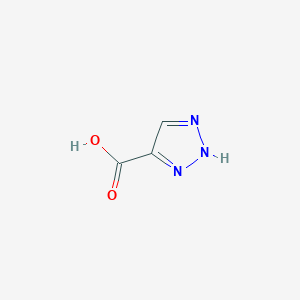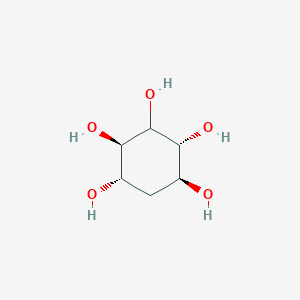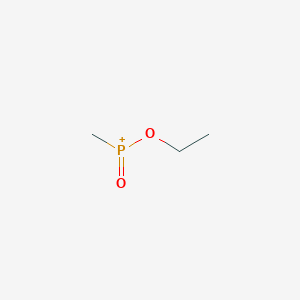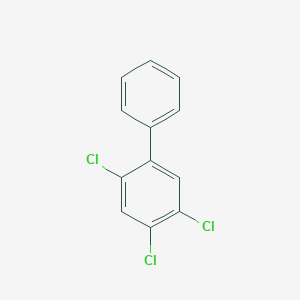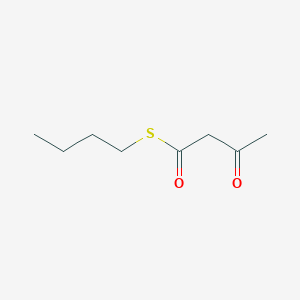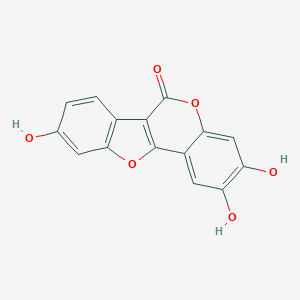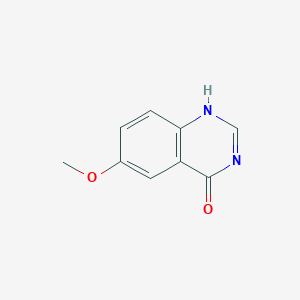![molecular formula C18H16N2O B097403 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole CAS No. 16101-08-9](/img/structure/B97403.png)
9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole, also known as harmine, is a natural beta-carboline alkaloid found in various plants such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used in traditional medicine for its psychoactive properties and has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole is complex and involves various pathways. Harmine has been shown to inhibit the activity of various enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. Harmine has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
Harmine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Harmine has been found to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in various models of disease. Harmine has been found to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for lab experiments, including its availability, low cost, and high purity. Harmine can be easily synthesized or extracted from natural sources and is readily available for research purposes. However, 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole research, including the development of novel 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole derivatives with improved pharmacological properties. The use of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole in combination with other drugs or therapies for the treatment of various diseases is also an area of interest. The potential use of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole as a diagnostic tool for the detection of cancer or viral infections is also an area of research. Additionally, the exploration of the potential therapeutic applications of 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole in other diseases, such as autoimmune diseases and metabolic disorders, is an area of interest.
Synthesemethoden
Harmine can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common chemical synthesis method involves the reaction of harmaline with methyl iodide in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. Harmine has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its neuroprotective effects in Parkinson's disease and Alzheimer's disease. Harmine has been found to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.
Eigenschaften
CAS-Nummer |
16101-08-9 |
|---|---|
Produktname |
9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole |
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
9-methoxy-1,5-dimethyl-2H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-13-6-7-19-11(2)14(13)9-16-15-8-12(21-3)4-5-17(15)20-18(10)16/h4-9,19H,1-3H3 |
InChI-Schlüssel |
ULYVKQSCHAJLQG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)C |
SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)C |
Kanonische SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)C |
Andere CAS-Nummern |
16101-08-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




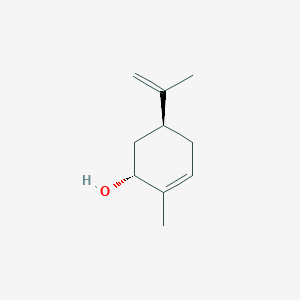
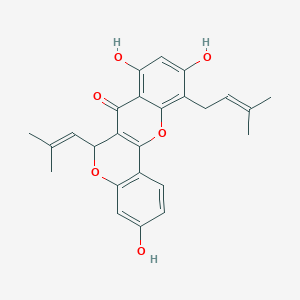
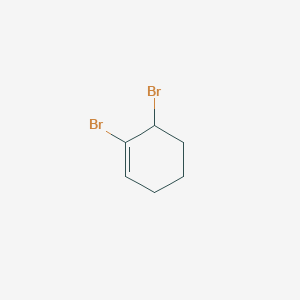
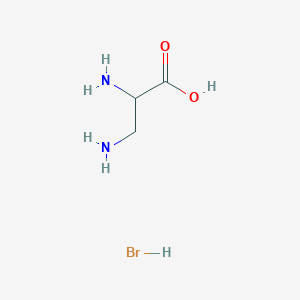
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
